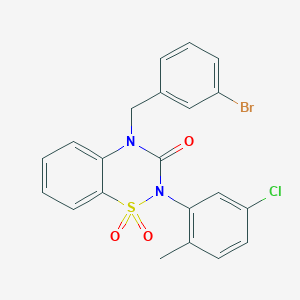
4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and is substituted with bromo and chloro groups, as well as a methyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and 5-chloro-2-methylphenylamine.
Reaction Steps:
The first step involves the formation of a Schiff base by reacting 5-chloro-2-methylphenylamine with 3-bromobenzyl chloride.
The Schiff base is then cyclized with thiosemicarbazide to form the benzothiadiazine core.
The final step involves oxidation to introduce the 1,1-dioxide group.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound.
Types of Reactions:
Substitution: The initial formation of the Schiff base involves a nucleophilic substitution reaction.
Cyclization: The formation of the benzothiadiazine core involves a cyclization reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Typically uses a base such as triethylamine.
Cyclization: Thiosemicarbazide is used as the cyclizing agent.
Major Products Formed:
By-products may include unreacted starting materials and partially oxidized intermediates.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic chemistry.
Medicine: Its biological activity could be explored for pharmaceutical applications, such as in the development of new drugs.
Industry: It may find use in the production of dyes, pigments, or other industrial chemicals.
作用机制
The exact mechanism by which this compound exerts its effects is not well-documented. it is likely that the presence of the benzothiadiazine core and the halogen substituents play a role in its biological activity. The molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
Benzothiadiazines: These compounds share the benzothiadiazine core but may have different substituents.
Halogenated Benzothiadiazines: Compounds with similar halogen substituents but different core structures.
Uniqueness:
The specific combination of bromo, chloro, and methyl groups on the benzothiadiazine core makes this compound unique
This compound represents an interesting area of study with potential applications across various scientific disciplines
生物活性
The compound 4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-54-3) belongs to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. The presence of halogen atoms in the structure may enhance the interaction with microbial targets. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Antiviral Properties
Benzothiadiazine derivatives have been explored for their antiviral activities. In particular, compounds with similar structures have shown effectiveness against viral replication in cell cultures. This activity is hypothesized to result from interference with viral enzymes or inhibition of viral entry into host cells .
Antihypertensive Effects
Some studies suggest that benzothiadiazines can act as antihypertensive agents by blocking calcium channels or influencing nitric oxide pathways. This mechanism may lead to vasodilation and reduced blood pressure, making these compounds candidates for cardiovascular therapies .
Anticancer Potential
The anticancer activity of benzothiadiazine derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Research has shown that certain derivatives can inhibit tumor growth in vivo and in vitro by targeting specific pathways involved in cell proliferation and survival .
Case Studies and Research Findings
The biological activity of 4-(3-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one is believed to involve:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Cellular Pathway Modulation: It could modulate pathways related to cell survival and apoptosis, particularly in cancer cells.
- Ion Channel Blockade: Potential effects on calcium channels contribute to its antihypertensive properties.
属性
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c1-14-9-10-17(23)12-19(14)25-21(26)24(13-15-5-4-6-16(22)11-15)18-7-2-3-8-20(18)29(25,27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLTJNYTIKYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














